

Application Notes: Diphenylthioxostannane in the Synthesis of Novel Organometallic Frameworks

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Compound of Interest

Compound Name: Diphenylthioxostannane

Cat. No.: B1346933

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Introduction

Diphenylthioxostannane, $(C_6H_5)_2SnS$, serves as a valuable precursor in the synthesis of novel heterometallic organometallic frameworks.^{[1][2]} Its utility lies in its ability to provide both a source of sulfur and a diphenyltin moiety, which can be integrated into larger cluster and framework structures.^{[1][2]} The trimeric form of diphenyltin sulfide, cyclo-tris(diphenyltin sulfide) $[(Ph_2SnS)_3]$, is a common starting material for these syntheses.^[1] This application note details the synthesis and characterization of a novel manganese-tin-sulfur organometallic framework, highlighting the role of **diphenylthioxostannane** as a key building block.

Synthesis of a Novel Manganese-Tin-Sulfur Framework

A notable example of the application of **diphenylthioxostannane** is its reaction with dimanganese decacarbonyl, $Mn_2(CO)_{10}$.^[1] The reaction between trimeric diphenyltin sulfide, $[Ph_2SnS]_3$, and $Mn_2(CO)_{10}$ in a suitable solvent under reflux conditions yields a novel organometallic complex with the formula $\{[(CO)_4Mn]_2(\mu-Ph_2Sn)_2(\mu-S)_2\}$.^[1] This reaction demonstrates the cleavage of the $(Sn-S)_3$ ring of the precursor and the subsequent assembly into a new, stable heterometallic framework.^[1]

Structural Characteristics and Properties

The resulting organometallic framework possesses a unique structure centered around a planar four-membered Sn_2S_2 ring.^[1] Each tin atom is bonded to two manganese atoms and two sulfur atoms, while each sulfur atom bridges two tin atoms and is also bonded to a manganese atom.^[1] The manganese atoms are each coordinated to four terminal carbonyl ligands.^[1] The phenyl groups are attached to the tin atoms, completing their coordination sphere.^[1]

The structural parameters and spectroscopic data for this framework are summarized in the tables below.

Data Presentation

Table 1: Selected Bond Lengths and Angles for $[(\text{CO})_4\text{Mn}]_2(\mu\text{-Ph}_2\text{Sn})_2(\mu\text{-S})_2$ ^[1]

Bond/Angle	Length (Å) / Angle (°)
Mn-Sn	2.685(1)
Mn-S	2.420(1)
Sn-S	2.450(1)
Sn-S'	2.451(1)
Mn-Mn	3.829(1)
Sn-Sn	3.639(1)
S-S	3.518(2)
Mn-Sn-Mn'	170.6(1)
S-Sn-S'	87.7(1)
Mn-S-Mn'	100.9(1)
Sn-S-Sn'	92.3(1)

Table 2: Spectroscopic Data for $[(\text{CO})_4\text{Mn}]_2(\mu\text{-Ph}_2\text{Sn})_2(\mu\text{-S})_2$ ^[1]

Technique	Observed Frequencies/Shifts
IR (ν_{CO} , cm^{-1})	2070 (vs), 1992 (vs), 1968 (s), 1945 (s)
Raman (ν_{SnS} , cm^{-1})	340 (s), 321 (m)
^{119}Sn Mössbauer (mm/s)	Isomer Shift (δ): 1.63, Quadrupole Splitting (ΔEQ): 1.11

Potential Applications

While specific applications for this particular manganese-tin-sulfur framework have not been extensively explored, its structural features suggest potential uses in areas such as:

- **Catalysis:** The presence of multiple metal centers in close proximity could facilitate cooperative catalytic activity for various organic transformations.
- **Materials Science:** Such frameworks can serve as precursors for the synthesis of novel mixed-metal sulfide materials with interesting electronic or optical properties.[\[1\]](#)
- **Drug Development:** Although not directly applicable in its current form, the synthesis of novel organometallic structures is a key aspect of discovering new therapeutic agents with unique mechanisms of action.

Experimental Protocols

1. Synthesis of $[\{(\text{CO})_4\text{Mn}\}_2(\mu\text{-Ph}_2\text{Sn})_2(\mu\text{-S})_2]$ [\[1\]](#)

- **Materials:**
 - cyclo-tris(diphenyltin sulfide), $[\text{Ph}_2\text{SnS}]_3$
 - Dimanganese decacarbonyl, $\text{Mn}_2(\text{CO})_{10}$
 - Xylene (anhydrous)
 - Pentane (anhydrous)
 - Standard Schlenk line equipment

- Nitrogen or Argon inert gas supply
- Procedure:
 - In a Schlenk flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.09 g (1 mmol) of $[\text{Ph}_2\text{SnS}]_3$ and 0.78 g (2 mmol) of $\text{Mn}_2(\text{CO})_{10}$ in 50 mL of anhydrous xylene under an inert atmosphere.
 - Heat the reaction mixture to reflux (approximately 140 °C) with constant stirring for 2 hours.
 - Allow the mixture to cool to room temperature.
 - Filter the resulting solution to remove any insoluble byproducts.
 - Reduce the volume of the filtrate in vacuum to approximately 10 mL.
 - Add 50 mL of anhydrous pentane to the concentrated solution to precipitate the product.
 - Collect the yellow crystalline product by filtration, wash with a small amount of cold pentane, and dry in vacuum.
 - The reported yield of $[\{(\text{CO})_4\text{Mn}\}_2(\mu\text{-Ph}_2\text{Sn})_2(\mu\text{-S})_2]$ is approximately 75%.[\[1\]](#)

2. Infrared (IR) Spectroscopy

- Instrument: A standard Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a solution of the complex in a suitable solvent (e.g., hexane or dichloromethane) or as a KBr pellet.
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} . The carbonyl stretching frequencies (ν_{CO}) are typically observed in the 2100-1800 cm^{-1} region.

3. Raman Spectroscopy

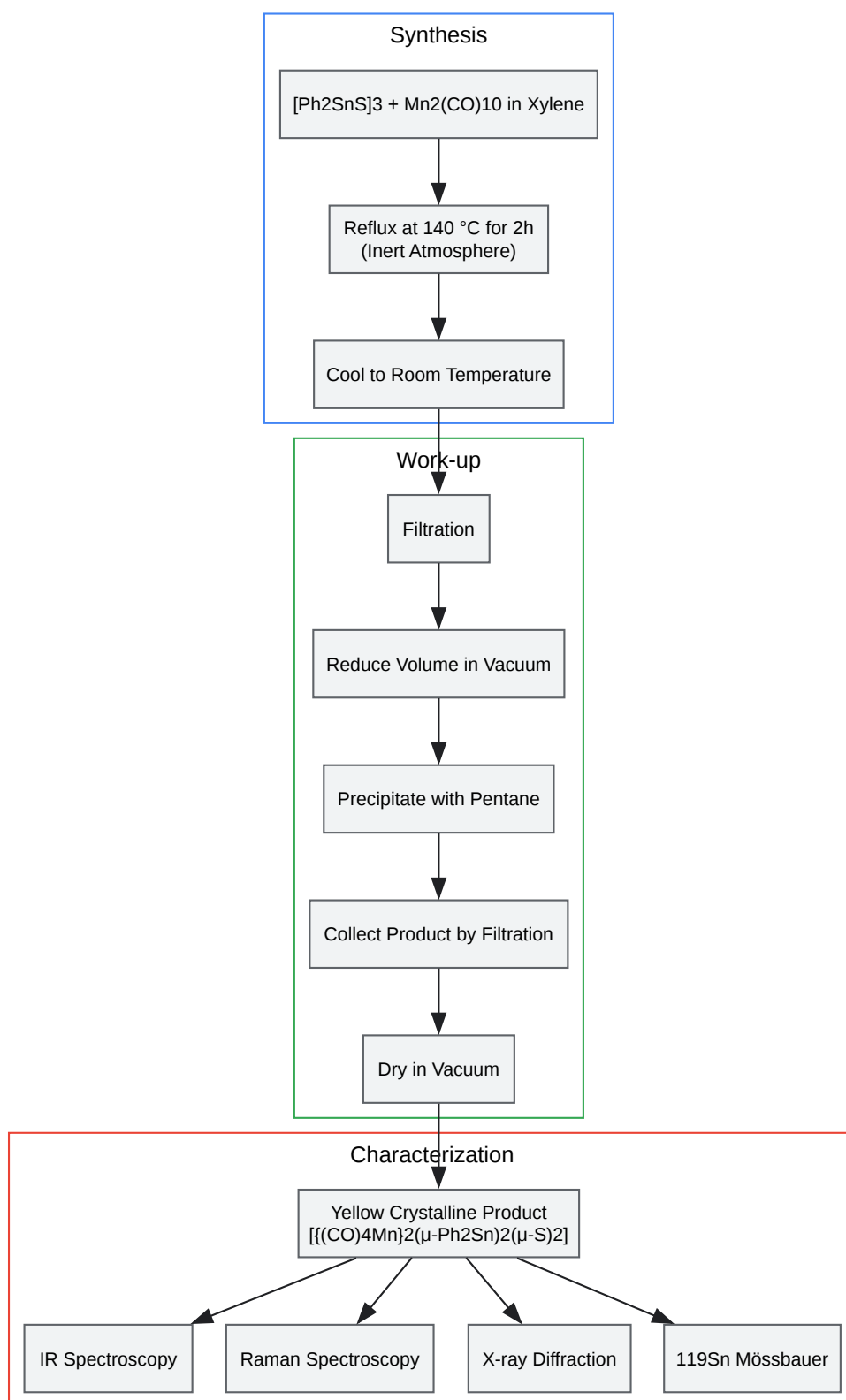
- Instrument: A Raman spectrometer equipped with a suitable laser source.

- **Sample Preparation:** Place a crystalline sample of the complex directly in the path of the laser beam.
- **Data Acquisition:** Acquire the Raman spectrum, paying particular attention to the low-frequency region where metal-ligand and metal-metal vibrations are expected.

4. Single-Crystal X-ray Diffraction

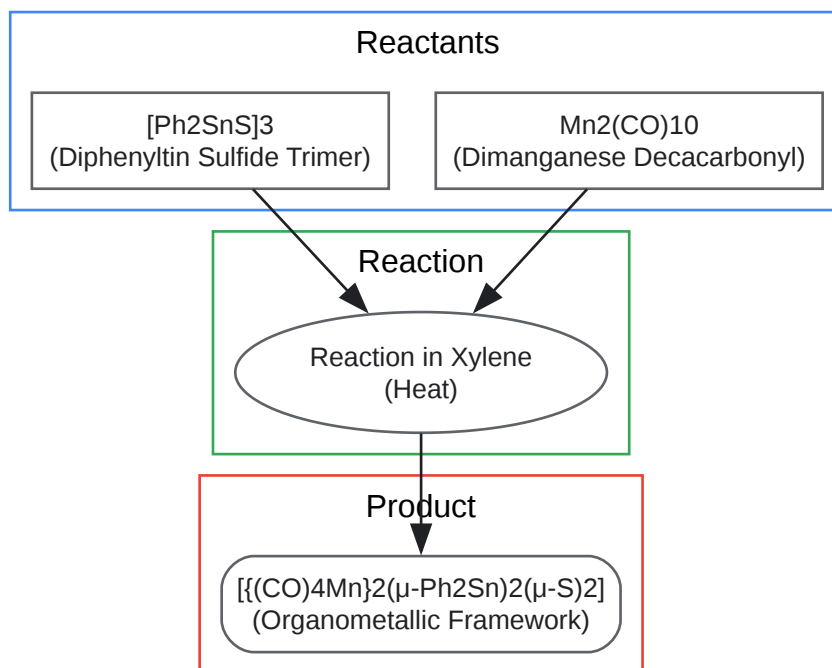
- **Crystal Growth:** Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the complex in an appropriate solvent system (e.g., toluene/hexane).
- **Data Collection:** Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo K α radiation.
- **Structure Solution and Refinement:** Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F^2 .

Mandatory Visualization



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Caption: Experimental workflow for the synthesis and characterization of the organometallic framework.



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